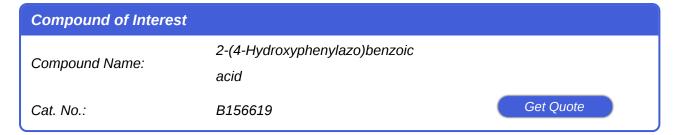


A Technical Guide to the Spectrophotometric Properties of the HABA-Avidin Complex

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrophotometric properties of the 4-hydroxyazobenzene-2-carboxylic acid (HABA)-avidin complex. This information is critical for researchers and professionals utilizing the HABA-avidin system for biotin quantification and other applications in drug development and biotechnology.

Core Spectrophotometric and Binding Properties

The interaction between HABA and avidin is a well-characterized system used to determine the amount of available biotin-binding sites in a sample. The binding of HABA to avidin induces a significant shift in its absorption spectrum, which forms the basis of the assay. Biotin, having a much higher affinity for avidin, will displace the HABA, leading to a measurable decrease in absorbance at the peak wavelength of the complex.

Quantitative Data Summary

The key spectrophotometric and binding parameters of the HABA-avidin complex are summarized in the table below for easy reference and comparison.



Parameter	Value	Conditions
Absorption Maximum (λmax) of Free HABA	~348 nm	In solution[1][2][3]
Absorption Maximum (λmax) of HABA-Avidin Complex	500 nm	рН 7.0[4][5][6]
Molar Extinction Coefficient (ε) at 500 nm	34,000 M ⁻¹ cm ⁻¹	pH 7.0[4][5][7][8]
Dissociation Constant (Kd) of HABA-Avidin Complex	6 x 10 ⁻⁶ M	[4][9]
Dissociation Constant (Kd) of Biotin-Avidin Complex	~10 ⁻¹⁵ M	[1][2][3][10]

Experimental Protocols

Accurate and reproducible results in HABA-avidin assays depend on meticulous adherence to established protocols. Below are detailed methodologies for the preparation of reagents and the execution of a standard biotin quantification assay.

Reagent Preparation

- HABA Stock Solution (10 mM):
 - Dissolve 24.2 mg of HABA in 9.8 ml of Dulbecco's Phosphate-Buffered Saline (DPBS).[4]
 - \circ Add 0.2 ml of 1N NaOH and vortex to dissolve completely.[4] If dissolution is incomplete, an additional 100 μ l of 1N NaOH may be added.[10]
 - The solution can be stored at +4°C or frozen in aliquots.[10]
- Avidin Stock Solution (e.g., 20 μM):
 - Prepare a stock solution of avidin in DPBS at the desired concentration. The molecular weight of avidin is approximately 66,000 g/mol .[4]
- Avidin-HABA Working Reagent:



- A common preparation involves mixing 10 mg of avidin with 600 μl of the HABA stock solution and completing the volume to 20 ml with PBS.[10]
- Alternatively, for a smaller volume, 60 μl of a 20 μM Avidin stock solution can be added to 50.4 μl of 2X DPBS, followed by the addition of 9.6 μl of a 1 mM HABA stock solution.[4]
- The final absorbance of the Avidin-HABA reagent at 500 nm should ideally be between 0.9 and 1.3.[10][11]

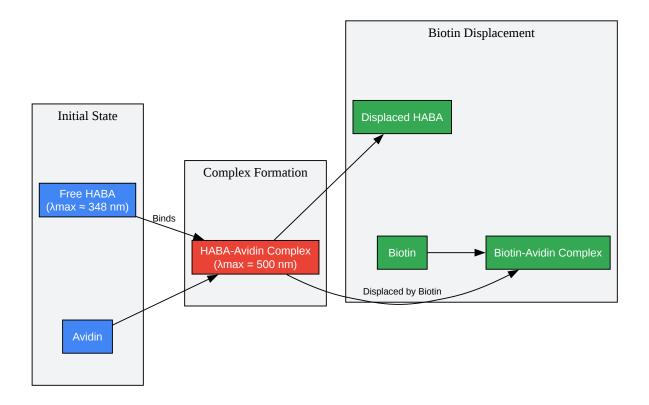
Biotin Quantification Assay Protocol (Cuvette Method)

- Blank Measurement: Use PBS or the appropriate buffer to zero the spectrophotometer at 500 nm.[12]
- Initial Absorbance Reading: Pipette a defined volume (e.g., 900 μl) of the Avidin-HABA working reagent into a 1 ml cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[5][10]
- Sample Addition: Add a known volume (e.g., 100 µl) of the biotin-containing sample to the cuvette and mix well.[5][10] It is crucial to first remove any free or unconjugated biotin from the sample by methods such as gel filtration or dialysis.[5]
- Final Absorbance Reading: Allow the reaction to stabilize for a few minutes and then measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).[5][10]
- Calculation: The concentration of biotin in the sample can be determined using the Beer-Lambert law, based on the change in absorbance.[4][5]
 - Change in Absorbance (ΔA₅₀₀): A correction for the dilution upon sample addition should be applied. For a 900 μl HABA/Avidin solution and 100 μl sample, the calculation is: ΔA₅₀₀ = (0.9 x A₅₀₀ HABA/Avidin) A₅₀₀ HABA/Avidin/Biotin Sample.[5][12]
 - Biotin Concentration (M): Biotin (M) = ΔA_{500} / (ε × b), where ε is the molar extinction coefficient (34,000 M⁻¹cm⁻¹) and b is the path length of the cuvette (typically 1 cm).[5]
 - Moles of Biotin per Mole of Protein: This ratio can be calculated by dividing the molar concentration of biotin by the molar concentration of the protein in the sample.[5]



Visualized Workflow and Logical Relationships

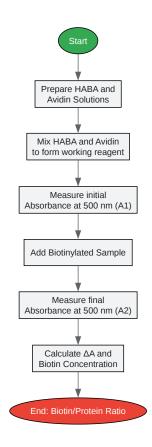
The following diagrams illustrate the core principles and the experimental workflow of the HABA-avidin spectrophotometric assay.



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Caption: Principle of the HABA-Avidin competitive binding assay.





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Caption: Experimental workflow for biotin quantification using the HABA-avidin assay.

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